1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
CAS No.: 359761-91-4
Cat. No.: VC16028228
Molecular Formula: C28H27Cl2N3O7S
Molecular Weight: 620.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359761-91-4 |
|---|---|
| Molecular Formula | C28H27Cl2N3O7S |
| Molecular Weight | 620.5 g/mol |
| IUPAC Name | 1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34) |
| Standard InChI Key | CEBYCSRFKCEUSW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name is (S)-1-((2R,3S)-5-chloro-3-(2-chlorophenyl)-1-((3,4-dimethoxyphenyl)sulfonyl)-3-hydroxyindoline-2-carbonyl)pyrrolidine-2-carboxamide . Its molecular formula is C<sub>28</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>7</sub>S, with a molecular weight of 620.51 g/mol . The stereochemistry is defined by chiral centers at the pyrrolidine-2-carboxamide moiety (S-configuration) and the indoline ring (2R,3S-configuration) .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 150375-75-0 | |
| MDL Number | MFCD00922133 | |
| Purity | 98% | |
| SMILES Notation | COC1=CC=C(S(=O)(=O)N2C3=C(C=C(Cl)C=C3)C@(C3=C(Cl)C=CC=C3)[C@@H]2C(=O)N2CCC[C@H]2C(N)=O)C=C1OC |
Structural Features and Functional Groups
The molecule integrates multiple pharmacophores:
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A 3,4-dimethoxyphenylsulfonyl group linked to an indoline core, enhancing solubility and receptor binding.
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Two chlorine substituents at positions 5 (indole) and 2’ (phenyl ring), critical for steric and electronic interactions with the V<sub>1</sub> receptor.
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A pyrrolidine-2-carboxamide moiety that stabilizes the molecule’s conformation via intramolecular hydrogen bonding .
Synthesis and Analytical Characterization
Synthetic Route
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step strategy:
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Indoline Core Formation: Cyclization of 2-chlorophenylhydrazine with a β-ketoester derivative to construct the 3-hydroxyindoline scaffold.
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Sulfonylation: Reaction with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions.
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Pyrrolidine Coupling: Amide bond formation between the activated indoline carbonyl and (S)-pyrrolidine-2-carboxamide using carbodiimide-based coupling reagents .
Pharmacological Profile and Mechanism of Action
Vasopressin V<sub>1</sub> Receptor Antagonism
The compound (developmental code SR 49059) selectively inhibits arginine vasopressin (AVP) binding to V<sub>1</sub> receptors (K<sub>i</sub> = 1.1–6.3 nM in human tissues) . In vitro, it blocks AVP-induced platelet aggregation (IC<sub>50</sub> = 25 nM) .
Table 2: In Vivo Pharmacodynamic Data
| Parameter | 30 mg Dose Effect | 300 mg Dose Effect |
|---|---|---|
| AVP-Induced Skin Vasoconstriction Inhibition | 45% | 82% |
| Radial Artery Diameter Preservation | Partial | Complete |
| Time to Peak Effect | 2–4 hours | 2–6 hours |
Functional Studies in Humans
A double-blind crossover trial (n=12) demonstrated dose-dependent blockade of AVP’s vascular effects:
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Intradermal Protocol: Post-CGRP vasodilation, AVP (2.5 ng) reduced skin blood flow by 80%. SR 49059 (300 mg) attenuated this effect by 82% at 2–6 hours .
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Intra-Arterial Protocol: AVP infusion (0.8–1.2 ng/kg/min) decreased radial artery diameter by 8–10%. SR 49059 (300 mg) fully prevented vasoconstriction (p<0.02) .
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